molecular formula C7H10ClN B2516124 2-Chlorocyclohexane-1-carbonitrile CAS No. 89728-29-0

2-Chlorocyclohexane-1-carbonitrile

Cat. No.: B2516124
CAS No.: 89728-29-0
M. Wt: 143.61
InChI Key: OZYBRLKYABATKS-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C7H10ClN and its molecular weight is 143.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

2-Chlorocyclohexane-1-carbonitrile has been utilized in various chemical syntheses, contributing significantly to the understanding of chemical structures and reactions. Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and conducted a thorough analysis using X-ray and spectroscopic methods, revealing insights into its structural features and optical properties (Jukić et al., 2010). Similarly, Liu et al. (2011) synthesized 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile dimethylformamide monosolvate, a carbonitrile molecule, and analyzed its crystal structure, contributing to our understanding of molecular conformations and interactions (Xuan Liu et al., 2011).

Catalysis and Reaction Mechanisms

The compound has played a crucial role in understanding catalysis and reaction mechanisms. For instance, Abe et al. (2010) investigated the Copper‐Catalyzed Ritter‐Type Reaction of Unactivated Alkenes with Dichloramine‐T, providing valuable insights into catalytic processes and potential applications in chemical synthesis (Takumi Abe et al., 2010). Additionally, the research by Maksimov et al. (2012) on the oxidation of cyclohexane in the presence of iron and copper complexes with nitrogen-containing ligands shed light on mild reaction conditions for oxidation processes, showcasing the versatility of cyclohexane derivatives in catalysis (A. Maksimov et al., 2012).

Novel Syntheses and Chemical Transformations

The versatility of this compound is further evidenced by its role in novel syntheses and chemical transformations. Ibrahim and El-Gohary (2016) explored the chemical reactivity of chromone-3-carbonitrile with cyclohexanediones, leading to the synthesis of new compounds and expanding our knowledge of chemical reactivity and synthesis strategies (M. Ibrahim & N. M. El-Gohary, 2016).

Properties

IUPAC Name

2-chlorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYBRLKYABATKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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